molecular formula C15H21BrN2O2 B4924030 2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B4924030
M. Wt: 341.24 g/mol
InChI Key: IWXMUXUIRGTJHF-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group attached to a propanamide backbone, with a methylpiperidinyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 4-bromophenol is then reacted with an appropriate alkylating agent to form 4-bromophenoxyalkane.

    Amidation: The resulting 4-bromophenoxyalkane is subjected to amidation with N-(1-methylpiperidin-4-yl)amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and mechanisms.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Its unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Contains a fluorine atom in place of bromine.

    2-(4-iodophenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Features an iodine atom instead of bromine.

Uniqueness

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-11(20-14-5-3-12(16)4-6-14)15(19)17-13-7-9-18(2)10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXMUXUIRGTJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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